Cas no 14886-91-0 (Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl-)

Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl- structure
14886-91-0 structure
Product Name:Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl-
N.o CAS:14886-91-0
MF:C13H19ClN2O7S2
MW:414.882160425186
CID:211389
PubChem ID:44149446
Update Time:2025-04-19

Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl- Propriedades químicas e físicas

Nomes e Identificadores

    • Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl-
    • 5-[(4-chloro-3-sulfamoylphenyl)sulfonyl-methylamino]-4-hydroxy-4-methylpentanoic acid
    • 4-Chloro-N1-methyl-N1-(4-carboxy-2-hydroxy-2-methylbutyl)-m-benzenedisulfonamide
    • Valericacid, 5-(4-chloro-N-methyl-3-sulfamoylbenzenesulfonamido)-4-hydroxy-4-methyl-(8CI)
    • DTXSID70933492
    • Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl-
    • 5-Oxomefruside
    • 14886-91-0
    • 5-[(4-Chloro-3-sulfamoylbenzene-1-sulfonyl)(methyl)amino]-4-hydroxy-4-methylpentanoic acid
    • Inchi: 1S/C13H19ClN2O7S2/c1-13(19,6-5-12(17)18)8-16(2)25(22,23)9-3-4-10(14)11(7-9)24(15,20)21/h3-4,7,19H,5-6,8H2,1-2H3,(H,17,18)(H2,15,20,21)
    • Chave InChI: GEZNLVPRMDZGHB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1S(N)(=O)=O)S(N(C)CC(C)(CCC(=O)O)O)(=O)=O

Propriedades Computadas

  • Massa Exacta: 414.032
  • Massa monoisotópica: 414.032
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 686
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 172A^2
  • XLogP3: -0.3
Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd